molecular formula C21H15ClN4O3 B5516726 1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide

1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B5516726
M. Wt: 406.8 g/mol
InChI Key: COZYCGILKQBKJB-FOKLQQMPSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H15ClN4O3 and its molecular weight is 406.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide is 406.0832680 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Microbial Activity

A study focused on synthesizing 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives, showcasing an increased reaction rate and better yield under microwave irradiation. These derivatives exhibited promising microbial activities against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).

Antidiabetic Potential

Another study synthesized (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide and evaluated its anti-diabetic potential through in vitro assays against α-glucosidase and α-amylase enzymes. Molecular docking studies further confirmed its efficacy, suggesting its utility as a potent α-glucosidase inhibitor, which could contribute to antidiabetic drug development (Karrouchi et al., 2021).

Chemical Structure Analysis

The structural elucidation of related compounds through X-ray diffraction, NMR spectroscopy, and DFT calculations provides insights into their molecular and supramolecular architectures. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, facilitating their application in various scientific and industrial fields (Padilla-Martínez et al., 2011).

Antioxidant and Antimicrobial Evaluation

Derivatives containing pyrazole and other heterocyclic rings have been synthesized and evaluated for their antioxidant and antimicrobial activities. Some compounds demonstrated significant efficacy, indicating their potential in pharmaceutical applications and as leads for developing new therapeutic agents (Mahmoodi & Ghodsi, 2017).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c22-16-7-5-14(6-8-16)12-26-10-9-18(25-26)21(28)24-23-11-15-13-29-19-4-2-1-3-17(19)20(15)27/h1-11,13H,12H2,(H,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZYCGILKQBKJB-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.